Nonyl isocyanate
Overview
Description
Nonyl isocyanate is a chemical compound with the linear formula CH3(CH2)8NCO . It is used in scientific research and has diverse applications in fields like polymer synthesis, organic chemistry, and material science.
Synthesis Analysis
This compound is commonly synthesized by reacting nonanol with phosgene in the presence of a basic catalyst, such as triethylamine. The reaction produces nonyl chloroformate, which is subsequently reacted with an amine, such as methylamine, to form this compound. Other methods of synthesis include the reaction of alcohols with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .
Molecular Structure Analysis
The molecular weight of this compound is 169.26 . The structure of isocyanates is planar, and the N=C=O linkage is nearly linear . In phenyl isocyanate, the C=N and C=O distances are respectively 1.195 and 1.173 Å .
Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .
Physical and Chemical Properties Analysis
This compound has a refractive index n20/D of 1.4350 (lit.) and a boiling point of 222-223 °C (lit.) . Its density is 0.870 g/mL at 25 °C (lit.) .
Scientific Research Applications
Green Chemistry in Isocyanate Synthesis
Nonyl isocyanate is a chemical compound used in various industrial applications. In green chemistry, efforts have been made to find safer and non-hazardous substitutes for arylsulfonyl isocyanates, commonly used in the production of arylsulfonyl carbamates and ureas. The toxicity of isocyanates and the hazardous chemicals used in their preparation, such as phosgene, have prompted the development of alternatives like Dimethylaminopyridinium carbamoylides. These substitutes offer a safer and more environmentally friendly approach to isocyanate production (Sa̧czewski et al., 2006).
Non-Phosgene Syntheses of Isocyanates
The industrial production of isocyanates, including this compound, has traditionally relied heavily on phosgene processes. However, due to phosgene's extreme toxicity and environmental concerns, there is a growing interest in developing non-phosgene processes for isocyanate production. This shift is viewed as crucial for green chemistry and catalysis, with various methods being explored, such as catalytic syntheses using CO, dimethyl carbonate (DMC), urea, and even CO2, followed by thermal cracking of N-substituted carbamates to afford corresponding isocyanates (Wang et al., 2017).
Sustainable Routes for Non-Isocyanate Polyurethanes
Polyurethane, used in foams, coatings, adhesives, and other applications, traditionally involves isocyanate precursors, which are harmful. Sustainable routes for isocyanate-free polyurethanes (NIPUs) are being researched to address these concerns. The current synthesis routes for NIPUs, their advantages, limitations, and potential industrial applications are the subject of ongoing research, aiming to replace traditional polyurethane production methods with safer and more sustainable alternatives (Cornille et al., 2017).
Safety and Health Concerns
The production and use of isocyanates, including this compound, pose significant health risks, particularly concerning occupational asthma. Studies have shown that respiratory exposures to isocyanates can be reduced through improved hygiene and the use of less-volatile isocyanates. However, the potential for skin exposure in various work settings, which can contribute to the development of isocyanate asthma, remains a concern. This necessitates further research and emphasizes the importance of preventing skin exposures in both occupational and consumer settings (Bello et al., 2006).
Non-Isocyanate Coatings
Non-isocyanate coatings are gaining attention as environmentally friendly alternatives that meet industrial performance requirements without using hazardous isocyanates. Novel approaches in this field involve the use of accelerated all-acrylic binders containing epoxy, tertiary-amine, and an in situ formation of acid groups. These coatings demonstrate excellent durability and low VOC emissions, showing promise for industrial applications (Shalati et al., 2003).
Spectroscopic Applications
In spectroscopy, the study of isocyanate functional groups, such as those in benzyl isocyanate, has shown that these groups can be used as site-specific IR probes of local environments. This research helps in understanding the spectral and dynamical properties of isocyanates and their potential applications in analytical chemistry (Zhou et al., 2020).
Mechanism of Action
Safety and Hazards
Isocyanates, including Nonyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals .
Properties
IUPAC Name |
1-isocyanatononane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGUAUVHTOCKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460809 | |
Record name | Nonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4184-73-0 | |
Record name | Nonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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